molecular formula C15H10ClNO B12805516 4-Chloro-1-isoquinolinyl phenyl ether CAS No. 69716-17-2

4-Chloro-1-isoquinolinyl phenyl ether

Cat. No.: B12805516
CAS No.: 69716-17-2
M. Wt: 255.70 g/mol
InChI Key: KVYWDUOQRAUGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-isoquinolinyl phenyl ether typically involves the reaction of 4-chloroisoquinoline with phenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isoquinolinyl phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-1-isoquinolinyl phenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-isoquinolinyl phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline moiety can intercalate with DNA or inhibit enzyme activity, while the phenyl ether group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-isoquinolinyl phenyl ether is unique due to its combination of isoquinoline and phenyl ether moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

69716-17-2

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-1-phenoxyisoquinoline

InChI

InChI=1S/C15H10ClNO/c16-14-10-17-15(13-9-5-4-8-12(13)14)18-11-6-2-1-3-7-11/h1-10H

InChI Key

KVYWDUOQRAUGBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C3=CC=CC=C32)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.